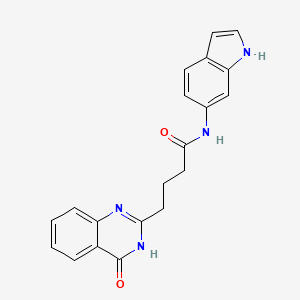![molecular formula C23H18N2O7 B10863488 (3Z,3'Z)-3,3'-{(2-hydroxypropane-1,3-diyl)bis[imino(Z)methylylidene]}bis(2H-chromene-2,4(3H)-dione)](/img/structure/B10863488.png)
(3Z,3'Z)-3,3'-{(2-hydroxypropane-1,3-diyl)bis[imino(Z)methylylidene]}bis(2H-chromene-2,4(3H)-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[3-({[2,4-DIOXO-2H-CHROMEN-3(4H)-YLIDEN]METHYL}AMINO)-2-HYDROXYPROPYL]AMINO}METHYLENE)-2H-CHROMENE-2,4-DIONE is a complex organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a unique structure with multiple functional groups, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[3-({[2,4-DIOXO-2H-CHROMEN-3(4H)-YLIDEN]METHYL}AMINO)-2-HYDROXYPROPYL]AMINO}METHYLENE)-2H-CHROMENE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through the condensation of salicylaldehyde with malonic acid in the presence of a base, such as sodium ethoxide, to form 2H-chromene-2,4-dione.
Functional Group Modification: The chromene core is then modified by introducing the 3-(4H)-ylidene group through a Knoevenagel condensation reaction with an appropriate aldehyde.
Amino Group Introduction:
Final Assembly: The final compound is assembled by linking the modified chromene cores through a methylene bridge, typically using formaldehyde or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amino groups, leading to the formation of quinones and imines, respectively.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylene bridge and the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like alkyl halides and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation Products: Quinones and imines.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted chromenes depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, the compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Medicine
In medicine, the compound’s anti-inflammatory and antioxidant properties are of significant interest. Research is ongoing to determine its efficacy and safety in clinical applications.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as UV-absorbing coatings or fluorescent dyes.
Mechanism of Action
The mechanism of action of 3-({[3-({[2,4-DIOXO-2H-CHROMEN-3(4H)-YLIDEN]METHYL}AMINO)-2-HYDROXYPROPYL]AMINO}METHYLENE)-2H-CHROMENE-2,4-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of enzymes, alter signal transduction pathways, and affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A simpler structure with similar chromene core but lacking the additional functional groups.
Warfarin: A well-known anticoagulant with a similar chromene structure but different substituents.
Flavonoids: A broad class of compounds with similar structural motifs and biological activities.
Uniqueness
The uniqueness of 3-({[3-({[2,4-DIOXO-2H-CHROMEN-3(4H)-YLIDEN]METHYL}AMINO)-2-HYDROXYPROPYL]AMINO}METHYLENE)-2H-CHROMENE-2,4-DIONE lies in its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This makes it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H18N2O7 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
4-hydroxy-3-[[2-hydroxy-3-[(4-hydroxy-2-oxochromen-3-yl)methylideneamino]propyl]iminomethyl]chromen-2-one |
InChI |
InChI=1S/C23H18N2O7/c26-13(9-24-11-16-20(27)14-5-1-3-7-18(14)31-22(16)29)10-25-12-17-21(28)15-6-2-4-8-19(15)32-23(17)30/h1-8,11-13,26-28H,9-10H2 |
InChI Key |
HDVLAAIJOXYZSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NCC(CN=CC3=C(C4=CC=CC=C4OC3=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-(3-fluorophenyl)-6-(thiophen-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B10863411.png)
![(2E)-N-[(3-methoxyphenyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B10863418.png)
![Butyl 4-{[(pyridin-3-ylcarbonyl)carbamothioyl]amino}benzoate](/img/structure/B10863426.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10863433.png)
![methyl 2-[({[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]oxy}acetyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B10863441.png)
![1-(5-chloro-2-methoxyphenyl)-3-[2-(1H-imidazol-4-yl)ethyl]thiourea](/img/structure/B10863448.png)
![N-(4-bromophenyl)-2-[4-(phenylcarbamothioyl)piperazin-1-yl]acetamide](/img/structure/B10863449.png)
![11-(3-methoxyphenyl)-3-phenyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10863457.png)
![N-(2-{[(2,6-difluorophenyl)carbonyl]amino}ethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10863460.png)
![4-phenyl-11-(2-phenylethyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B10863463.png)
![2-[(4-chlorophenoxy)methyl]-8,9-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10863469.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B10863474.png)
![7-(5-Bromo-2-pyridyl)-2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10863483.png)
